molecular formula C15H16N2O3S B4565580 N-[4-(ethylsulfamoyl)phenyl]benzamide

N-[4-(ethylsulfamoyl)phenyl]benzamide

Cat. No.: B4565580
M. Wt: 304.4 g/mol
InChI Key: SKVGWUZZAJAQBR-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]benzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a benzamide moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Scientific Research Applications

N-[4-(ethylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research has explored its potential as an inhibitor of specific enzymes, which could lead to new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

  • Dissolve 4-aminobenzamide in dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add ethylsulfonyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the sulfonamide group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

N-[4-(ethylsulfamoyl)phenyl]benzamide can be compared with other similar compounds, such as:

    N-[4-(methylsulfamoyl)phenyl]benzamide: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.

    N-[4-(propylsulfamoyl)phenyl]benzamide: The presence of a propyl group can lead to differences in solubility and interaction with molecular targets.

    N-[4-(butylsulfamoyl)phenyl]benzamide: The longer alkyl chain can influence the compound’s physical properties and its behavior in chemical reactions.

The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, which can be fine-tuned for various applications.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-16-21(19,20)14-10-8-13(9-11-14)17-15(18)12-6-4-3-5-7-12/h3-11,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVGWUZZAJAQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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